4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a pyrrolidinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine.
Substitution Reaction: The methoxy groups are replaced by a methylthio group and a pyrrolidinyl group through nucleophilic substitution reactions. This can be achieved using reagents like sodium methylthiolate and pyrrolidine under appropriate conditions.
Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using reagents such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst in ethanol or methanol.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.
Oxidation: Sulfoxides or sulfones of the original compound.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes involved in disease pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, aiding in the development of new drugs.
Industrial Applications: It may be used in the development of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloro and methylthio groups can interact with active sites of enzymes, while the pyrrolidinyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)-6-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The pyrrolidinyl group, in particular, can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c1-14-9-11-7(10)6-8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDFPCMQZZEGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363304 |
Source
|
Record name | 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339017-59-3 |
Source
|
Record name | 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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